molecular formula C16H21NO4 B13699089 Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate

Cat. No.: B13699089
M. Wt: 291.34 g/mol
InChI Key: DRVSEXZXYYRCIX-UHFFFAOYSA-N
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Description

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is an organic compound with the molecular formula C16H21NO4. It is a derivative of benzoic acid and contains a cyclopropyl group, which is known for its unique chemical properties. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate typically involves the reaction of 3-(1-aminocyclopropyl)benzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate involves its interaction with specific molecular targets. The cyclopropyl group can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoate is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

methyl 3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(8-9-16)12-7-5-6-11(10-12)13(18)20-4/h5-7,10H,8-9H2,1-4H3,(H,17,19)

InChI Key

DRVSEXZXYYRCIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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